molecular formula C12H13FO B8122595 4-Ethynyl-2-fluoro-1-isobutoxybenzene

4-Ethynyl-2-fluoro-1-isobutoxybenzene

Cat. No.: B8122595
M. Wt: 192.23 g/mol
InChI Key: OLQXEWUOBQCQCL-UHFFFAOYSA-N
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Description

4-Ethynyl-2-fluoro-1-isobutoxybenzene is an organic compound with a complex structure that includes an ethynyl group, a fluorine atom, and an isobutoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-2-fluoro-1-isobutoxybenzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method involves electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the ethynyl, fluoro, and isobutoxy groups . The reaction conditions often include the use of strong electrophiles and catalysts to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-2-fluoro-1-isobutoxybenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield carboxylic acids or aldehydes, while substitution reactions can introduce a wide range of functional groups to the benzene ring.

Scientific Research Applications

4-Ethynyl-2-fluoro-1-isobutoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethynyl-2-fluoro-1-isobutoxybenzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in reactions that modify the activity of enzymes or other proteins, while the fluoro and isobutoxy groups can influence the compound’s binding affinity and specificity. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethynyl-2-fluoro-1-isobutoxybenzene is unique due to the specific arrangement of its functional groups, which can result in distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-ethynyl-2-fluoro-1-(2-methylpropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO/c1-4-10-5-6-12(11(13)7-10)14-8-9(2)3/h1,5-7,9H,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQXEWUOBQCQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C#C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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